

# Physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one

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## Compound of Interest

**Compound Name:** 3-Phenyl-2-thioxoimidazolidin-4-one

**Cat. No.:** B189171

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## An In-depth Technical Guide to 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Phenyl-2-thioxoimidazolidin-4-one**, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent through the modulation of the PI3K/AKT signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

## Core Physical and Chemical Properties

While specific experimental values for the parent compound are varied across literature, the following tables summarize the key physical and chemical properties of **3-Phenyl-2-thioxoimidazolidin-4-one** and its closely related derivatives.

Table 1: Physical Properties of 3-Phenyl-2-thioxoimidazolidin-4-one and Derivatives

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> OS	<a href="#">[1]</a>
Molecular Weight	192.24 g/mol	<a href="#">[1]</a>
Melting Point	Not consistently reported for the parent compound. Derivatives exhibit a range: 215-216 °C (5-(4-methylphenyl) derivative)	<a href="#">[2]</a>
Solubility	Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Poorly soluble in water.	<a href="#">[3]</a>
pKa	Data not available in the searched literature.	

Table 2: Chemical Identifiers for **3-Phenyl-2-thioxoimidazolidin-4-one**

Identifier	Value	Source
IUPAC Name	3-phenyl-2-sulfanylideneimidazolidin-4-one	<a href="#">[1]</a>
CAS Number	2010-15-3	<a href="#">[1]</a>
SMILES	C1C(=O)N(C(=S)N1)C2=CC=CC=C2	<a href="#">[1]</a>
InChI	InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)	<a href="#">[1]</a>

## Spectral Data

The structural elucidation of **3-Phenyl-2-thioxoimidazolidin-4-one** is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **3-Phenyl-2-thioxoimidazolidin-4-one** and its Derivatives

Spectrum Type	Key Peaks/Shifts (for derivatives, substitution pattern is noted)	Source
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Aromatic protons (m, ~7.2-7.5 ppm), CH <sub>2</sub> of imidazolidinone ring (s, ~3.9-4.4 ppm), NH proton (br s, ~10.5-11.0 ppm). Specific shifts vary with substitution.	[2][4]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	C=S (~180-183 ppm), C=O (~170-174 ppm), Aromatic carbons (~127-138 ppm), CH <sub>2</sub> (~63 ppm).	[2]
Infrared (IR, KBr)	N-H stretching (~3150-3250 cm <sup>-1</sup> ), C=O stretching (~1715-1760 cm <sup>-1</sup> ), C=S stretching (~1510-1520 cm <sup>-1</sup> ).	[2]
Mass Spectrometry (MS)	Molecular ion peak [M] <sup>+</sup> corresponding to the specific derivative's mass.	[2]

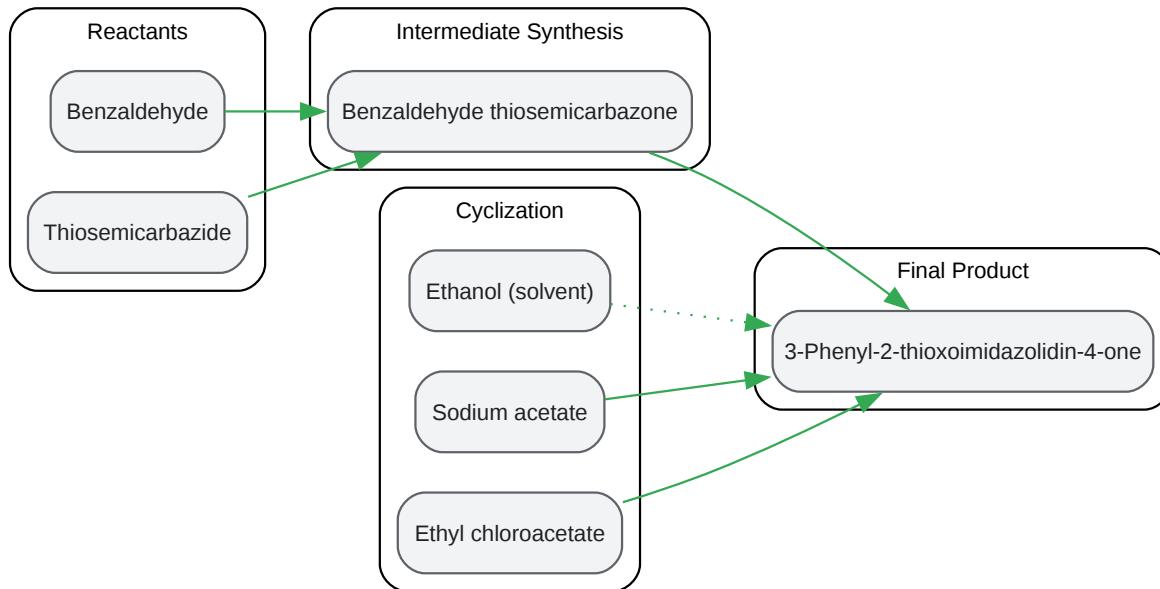
## Experimental Protocols

The synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** can be achieved through several methods. Below is a detailed protocol for a common synthetic route.

### Synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one**

This protocol describes the cyclization of a thiosemicarbazone with an  $\alpha$ -halo ester.

## Experimental Workflow

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Caption: Synthetic workflow for **3-Phenyl-2-thioxoimidazolidin-4-one**.

Methodology:

- Synthesis of Benzaldehyde Thiosemicarbazone (Intermediate):
  - In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).
  - Add a few drops of a suitable acid catalyst (e.g., acetic acid).
  - Reflux the mixture for 2-4 hours.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.

- The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
- Synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one**:
  - To a mixture of the synthesized benzaldehyde thiosemicarbazone (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (20 mL), add ethyl chloroacetate (0.03 mol).  
[5]
  - Reflux the reaction mixture for 8 hours.[5]
  - After cooling, pour the reaction mixture into cold water.
  - The resulting precipitate is filtered, washed thoroughly with water, and dried.
  - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

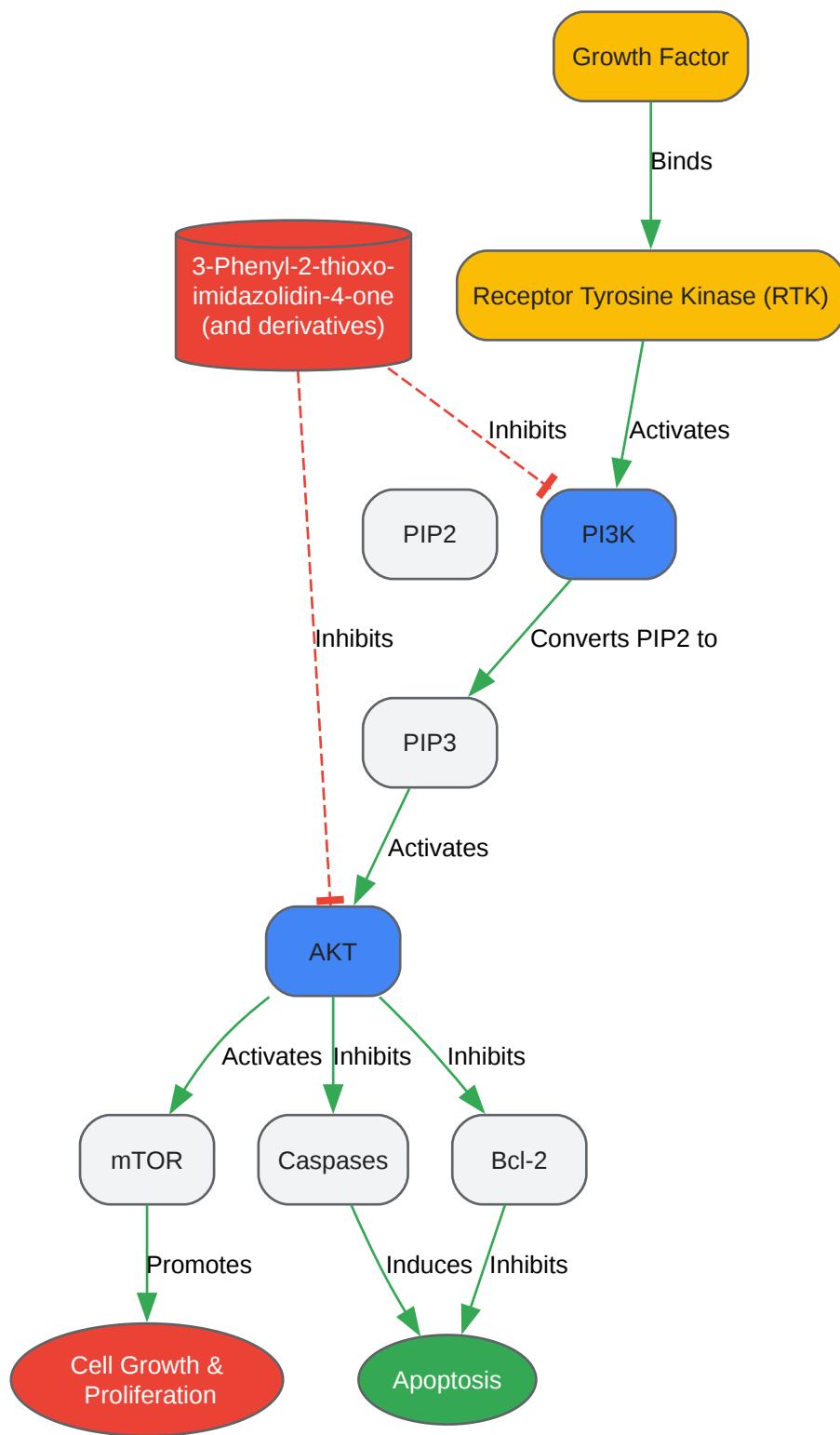
## Biological Activity and Signaling Pathways

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][6] A significant body of research points towards the inhibition of the PI3K/AKT signaling pathway as a key mechanism for the anticancer effects of these compounds.[7]

## Anticancer Activity via PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[8] Its dysregulation is a common feature in many cancers.[9] Studies on 2-thioxoimidazolidin-4-one derivatives have shown that they can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K/AKT Signaling Pathway and Point of Inhibition

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